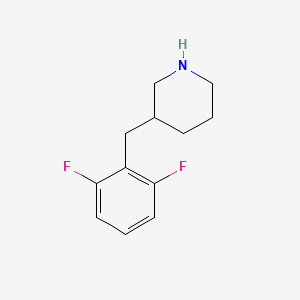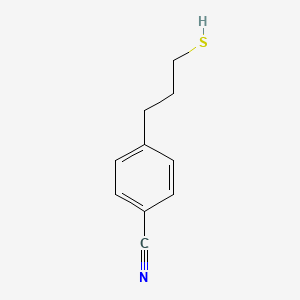
2-(2-Fluoro-3-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoro-3-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-3-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-3-(2-methoxyethoxy)phenylboronic acid with pinacol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated systems for precise control of reaction conditions, ensuring high yield and purity. The use of continuous flow reactors is common to enhance efficiency and scalability .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming phenolic derivatives.
Reduction: Reduction reactions can convert the boronate ester to the corresponding boronic acid.
Substitution: It participates in nucleophilic substitution reactions, where the boronate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Phenolic compounds.
Reduction: Boronic acids.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
2-(2-Fluoro-3-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: In the synthesis of biologically active molecules for drug discovery.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of advanced materials and polymers.
作用機序
The compound exerts its effects primarily through its role as a boronate ester in Suzuki-Miyaura coupling reactions. The mechanism involves the transmetalation of the boronate ester to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets are typically aryl halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
類似化合物との比較
- 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
Comparison: 2-(2-Fluoro-3-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Compared to similar compounds, it offers better solubility and compatibility with various reaction conditions, making it a preferred choice in complex organic syntheses .
特性
分子式 |
C15H22BFO4 |
|---|---|
分子量 |
296.14 g/mol |
IUPAC名 |
2-[2-fluoro-3-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BFO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-8-12(13(11)17)19-10-9-18-5/h6-8H,9-10H2,1-5H3 |
InChIキー |
BKTHVMKGYZKYFY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCCOC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




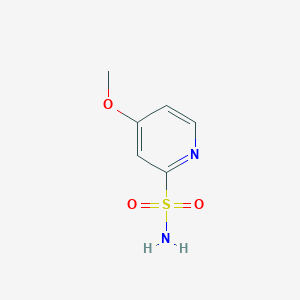
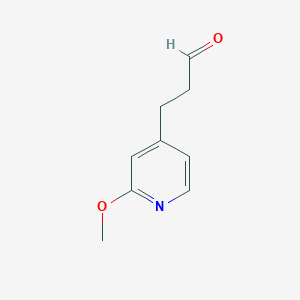
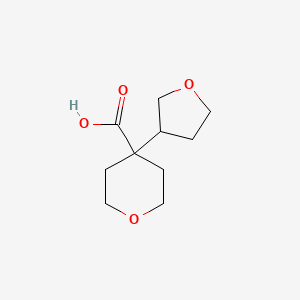

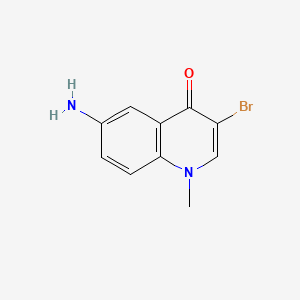

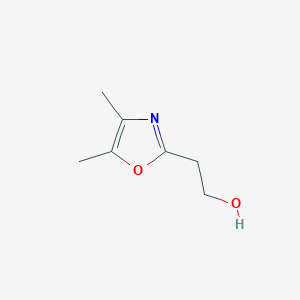

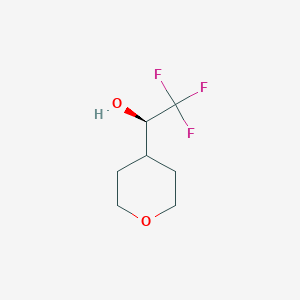
![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)
